Critical Limitation: Absence of Direct Comparative Data for the Target Compound
An exhaustive search of primary research literature, patents (via Google Patents, USPTO, WIPO), and authoritative databases (ChEMBL, PubChem, BindingDB) yielded no direct head-to-head comparison data for N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2,6-dimethoxybenzamide (CAS 897617-24-2) against its closest structural analogs. No publication or patent was identified that reports quantitative binding affinity, enzyme inhibition (IC₅₀/Kᵢ), cellular antiproliferative activity, selectivity profiling, pharmacokinetic parameters, or in vivo efficacy for this specific compound. The BindingDB entry initially returned for this CAS number was a false positive corresponding to a different adenosine analogue (BDBM50389797 / CHEMBL261482). Consequently, all claims of differentiation rest exclusively on class-level inference drawn from structurally related pyrido[1,2-a]pyrimidin-4-one compounds studied in the context of SHP2 allosteric inhibition [1], and on the distinct structural features of the 2,8-dimethyl-2,6-dimethoxybenzamide substitution pattern relative to other cataloged analogs [2].
| Evidence Dimension | Structural Differentiation (no quantitative bioactivity data available) |
|---|---|
| Target Compound Data | 2,8-dimethylpyrido[1,2-a]pyrimidin-4-one core with 2,6-dimethoxybenzamide substituent |
| Comparator Or Baseline | Closest cataloged analogs: 2,7-dimethyl variant (CAS 946382-41-8), 2,9-dimethyl variant (PubChem), 3-methoxybenzamide analog (CAS 946256-60-6), 4-ethoxybenzamide analog |
| Quantified Difference | Not quantifiable—no potency, selectivity, or PK data available for target compound or comparators |
| Conditions | No assay or experimental conditions are available for the target compound |
Why This Matters
Without quantitative comparator data, any claim of superiority or differentiation is scientifically unsupported; procurement decisions must rely solely on the unique structural identity of this compound for exploratory research where this precise scaffold is mechanistically required.
- [1] Zhang, L., et al. Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors. Bioorganic Chemistry, 2024, 151, 107661. View Source
- [2] Kuujia.com. N-{2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-2,6-dimethoxybenzamide (CAS 897617-24-2) Product Information. View Source
